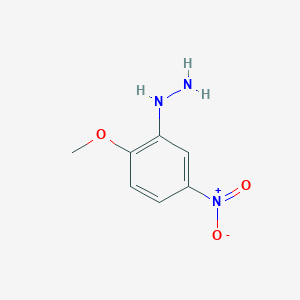
(2-Methoxy-5-nitrophenyl)hydrazine
描述
(2-Methoxy-5-nitrophenyl)hydrazine is a chemical compound characterized by its molecular structure, which includes a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a phenyl ring, and a hydrazine group (-NH-NH₂) attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Nitration and Methylation: The compound can be synthesized through the nitration of 2-methoxyaniline followed by diazotization and subsequent reaction with hydrazine.
Direct Hydrazination: Another method involves the direct reaction of 2-methoxy-5-nitroaniline with hydrazine hydrate under acidic conditions.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can lead to the formation of (2-methoxy-5-aminophenyl)hydrazine.
Substitution: Substitution reactions can occur at the nitro or methoxy groups, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro compounds, and other oxidized forms.
Reduction: Aminophenyl derivatives.
Substitution: Alkoxy, alkyl, or other substituted phenyl derivatives.
科学研究应用
(2-Methoxy-5-nitrophenyl)hydrazine is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which (2-Methoxy-5-nitrophenyl)hydrazine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, while the hydrazine group can participate in nucleophilic reactions. These interactions can lead to the formation of various intermediates and products, influencing biological and chemical processes.
相似化合物的比较
(2-Methoxy-5-nitrophenyl)hydrazine is compared with other similar compounds such as:
2-Methoxyaniline: Lacks the nitro group, resulting in different reactivity and applications.
2-Nitrophenol: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.
4-Nitroaniline: The nitro group is positioned differently on the benzene ring, affecting its reactivity and uses.
属性
IUPAC Name |
(2-methoxy-5-nitrophenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-13-7-3-2-5(10(11)12)4-6(7)9-8/h2-4,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOCEFZEOJNKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90519494 | |
| Record name | (2-Methoxy-5-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90519494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94829-98-8 | |
| Record name | (2-Methoxy-5-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90519494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


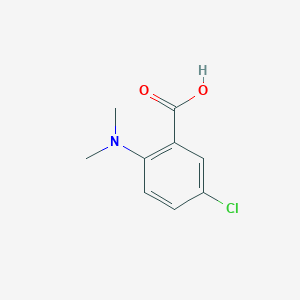
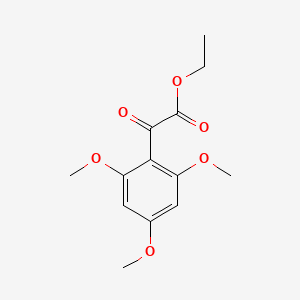
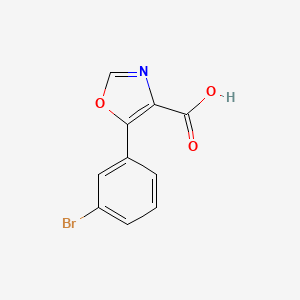
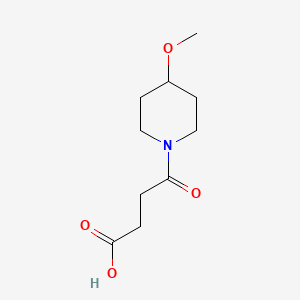
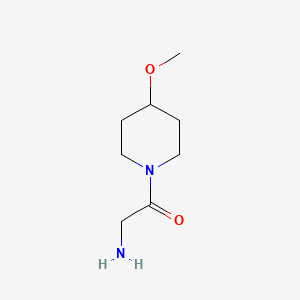
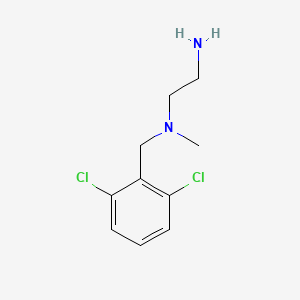
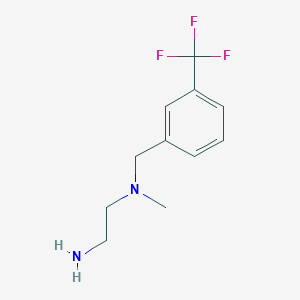
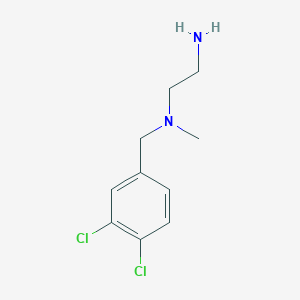
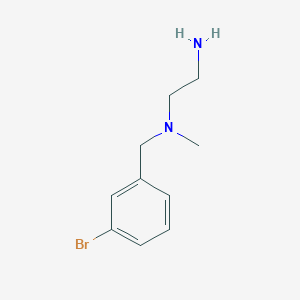
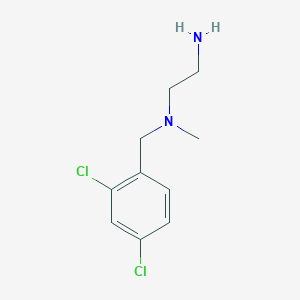
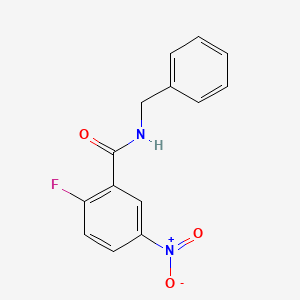
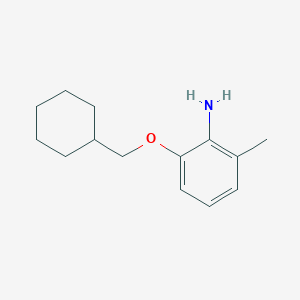
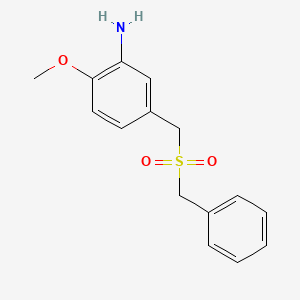
![3-amino-N-methyl-4-[(1-methylethyl)oxy]benzenesulfonamide](/img/structure/B7870215.png)
